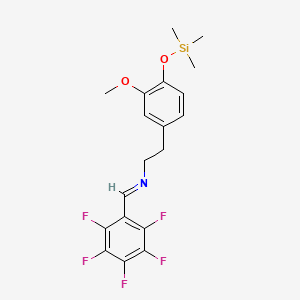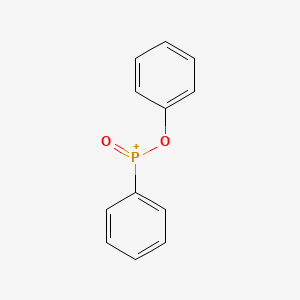![molecular formula C11H20OSi B15349253 1,3-Cyclohexadiene, 1,4-dimethyl-2-[(trimethylsilyl)oxy]-](/img/structure/B15349253.png)
1,3-Cyclohexadiene, 1,4-dimethyl-2-[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexadiene, 1,4-dimethyl-2-[(trimethylsilyl)oxy] is a complex organic compound characterized by its cyclohexadiene core with methyl and trimethylsilyloxy substituents. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Cyclohexadiene, 1,4-dimethyl-2-[(trimethylsilyl)oxy] typically involves multiple steps starting from simpler precursors. One common approach is the Diels-Alder reaction, where a conjugated diene reacts with a dienophile under controlled conditions to form the cyclohexadiene core
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,3-Cyclohexadiene, 1,4-dimethyl-2-[(trimethylsilyl)oxy] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of cyclohexane derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like chromium(VI) oxide or potassium permanganate.
Reduction reactions often employ hydrogen gas in the presence of a catalyst.
Substitution reactions can be facilitated by nucleophiles such as alcohols or amines.
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Cyclohexane derivatives
Substitution: Various functionalized cyclohexadienes
Scientific Research Applications
This compound finds applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-Cyclohexadiene, 1,4-dimethyl-2-[(trimethylsilyl)oxy] exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the mechanism may involve the formation of a carbocation intermediate, followed by nucleophilic attack. The molecular targets and pathways involved can vary widely based on the context of the reaction.
Comparison with Similar Compounds
Cyclohexa-1,3-diene
1,4-Cyclohexadiene, 1,2-dimethyl-
1,3-Cyclohexadiene, 1,2-bis(trimethylsilyl)
Properties
Molecular Formula |
C11H20OSi |
|---|---|
Molecular Weight |
196.36 g/mol |
IUPAC Name |
(2,5-dimethylcyclohexa-1,5-dien-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C11H20OSi/c1-9-6-7-10(2)11(8-9)12-13(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
UAQRREASMQPAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(CC1)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


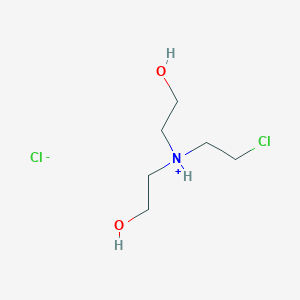
![7-Oxabicyclo[4.1.0]heptane, 2-methyl-](/img/structure/B15349182.png)
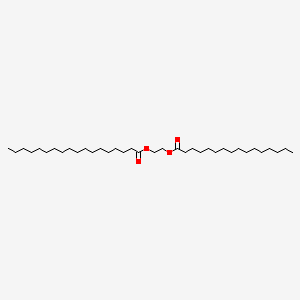
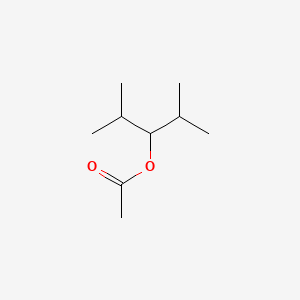
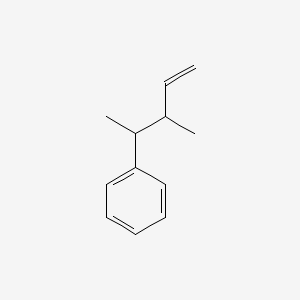

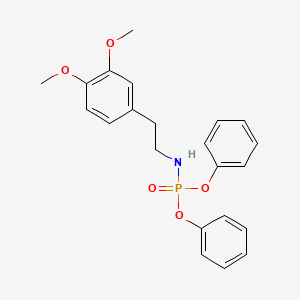
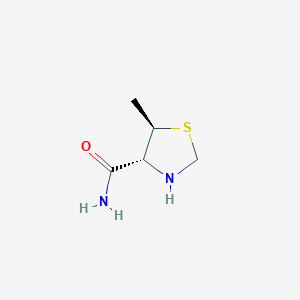
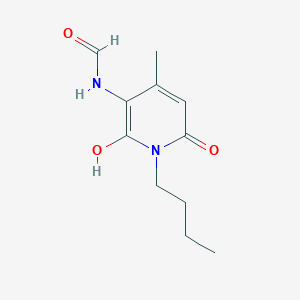
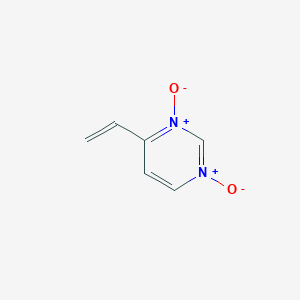
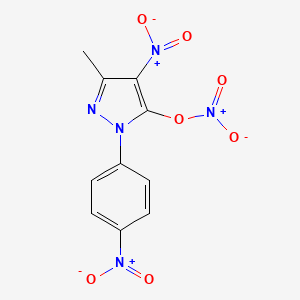
![Hydroperoxymethyl(trimethyl)azanium;3,7,7-trimethyl-4-oxobicyclo[4.1.0]hept-1-en-2-olate](/img/structure/B15349243.png)
